molecular formula C15H21NO3 B13022435 6-((1-Butylcyclobutyl)methoxy)nicotinic acid

6-((1-Butylcyclobutyl)methoxy)nicotinic acid

Cat. No.: B13022435
M. Wt: 263.33 g/mol
InChI Key: JCRCAVFVCBZSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((1-Butylcyclobutyl)methoxy)nicotinic acid is a synthetic organic compound designed for research and development purposes. This chemical is a derivative of nicotinic acid (vitamin B3), a fundamental scaffold in biochemistry known for its role in forming redox coenzymes NAD/NADP, which are crucial for cellular metabolism . The structure incorporates a butylcyclobutyl methoxy group at the 6-position of the pyridine ring, a modification that is typically explored to alter the molecule's physicochemical properties, receptor binding affinity, or metabolic stability compared to the parent nicotinic acid. In research settings, such novel nicotinic acid analogs are of significant interest for investigating new biological pathways and developing potential biochemical tools. Given that nicotinic acid itself is a well-known lipid-modifying agent, acting as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A) and inhibiting key enzymes like diacylglycerol acyltransferase 2 (DGAT2) , this derivative may serve as a valuable compound for probing similar or novel mechanisms of action. Its primary research applications are anticipated in the fields of medicinal chemistry, where it could be used in structure-activity relationship (SAR) studies, and in pharmacology, as a potential precursor or intermediate for developing more complex therapeutic candidates. Researchers might also utilize it in biochemical assays to study its effects on lipid metabolism or energy homeostasis. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

6-[(1-butylcyclobutyl)methoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-7-15(8-4-9-15)11-19-13-6-5-12(10-16-13)14(17)18/h5-6,10H,2-4,7-9,11H2,1H3,(H,17,18)

InChI Key

JCRCAVFVCBZSMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Industrial and Laboratory Synthesis of Nicotinic Acid

  • Oxidation of 5-ethyl-2-methylpyridine : A common industrial method involves oxidation with nitric acid at elevated temperatures (190–270 °C) and pressures (2–8 MPa), producing nicotinic acid via an unstable intermediate (2,5-pyridinedicarboxylic acid) with about 80% conversion and 70% efficiency.
  • Hydrolysis of 3-cyanopyridine : Another method involves hydrolyzing 3-cyanopyridine with sodium hydroxide at 90–95 °C for about 1 hour, followed by ion exchange and evaporation to yield nicotinic acid with high purity and yield.
  • Purification : Crude nicotinic acid is purified by controlled heating near its melting point (236–250 °C) to remove chromophores without sublimation losses.

Ether Formation via Nucleophilic Substitution

Williamson Ether Synthesis

  • The classical approach to form the 6-((1-butylcyclobutyl)methoxy)nicotinic acid is through Williamson ether synthesis.
  • Procedure :
    • React 6-halonicotinic acid (e.g., 6-bromonicotinic acid) with the sodium alkoxide of 1-butylcyclobutylmethanol in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • The reaction is typically conducted at elevated temperatures (50–100 °C) under inert atmosphere to avoid side reactions.
    • The nucleophilic alkoxide attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the ether bond.

Alternative Methods

  • Transition Metal-Catalyzed Coupling : Copper- or palladium-catalyzed etherification (Ullmann-type or Buchwald-Hartwig coupling) can be employed for challenging substrates, offering milder conditions and better selectivity.
  • Direct C–O Bond Formation : Recent advances in C–H activation and cross-coupling may allow direct ether formation without pre-halogenation, but these methods require specialized catalysts and conditions.

Purification and Characterization

  • After synthesis, the product is purified by recrystallization or chromatographic methods.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Description Conditions Notes
1 Preparation of nicotinic acid core Oxidation or hydrolysis methods; 90–270 °C; acidic or basic media High purity nicotinic acid required
2 Halogenation of nicotinic acid at 6-position Halogenating agent (e.g., Br2, NBS); solvent like acetic acid or DMF Forms 6-halonicotinic acid intermediate
3 Synthesis of 1-butylcyclobutylmethanol Alkylation or Grignard reaction Precursor for alkoxide formation
4 Generation of alkoxide nucleophile Base (NaH, KOtBu); aprotic solvent Ready for nucleophilic substitution
5 Williamson ether synthesis 6-halonicotinic acid + alkoxide; 50–100 °C; inert atmosphere Forms 6-((1-butylcyclobutyl)methoxy)nicotinic acid
6 Purification Recrystallization or chromatography Ensures product purity and yield

Research Findings and Considerations

  • The choice of halogen and solvent critically affects the yield and selectivity of the etherification step.
  • Using 6-bromonicotinic acid generally provides better reactivity than 6-chloronicotinic acid due to better leaving group ability.
  • Transition metal-catalyzed methods can improve yields and reduce reaction times but require catalyst optimization.
  • The bulky 1-butylcyclobutyl substituent may cause steric hindrance, necessitating longer reaction times or higher temperatures.
  • Purification steps must carefully remove unreacted starting materials and side products to achieve pharmaceutical-grade purity.

Mechanism of Action

The mechanism of action of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit specific enzymes by mimicking the natural substrate or binding to the active site, thereby altering metabolic pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Nicotinic Acid Derivatives

Nicotinic acid derivatives vary based on substituents at the pyridine ring’s 2-, 4-, or 6-positions. Below is a structural comparison of key analogs:

Compound Substituent Molecular Formula Key Features
6-((1-Butylcyclobutyl)methoxy)nicotinic acid 6-(1-butylcyclobutyl)methoxy C₁₅H₂₃NO₃ Bulky, lipophilic substituent; enhanced steric hindrance.
6-Methoxynicotinic acid (6-MNA) 6-methoxy C₇H₇NO₃ Simple methoxy group; moderate lipophilicity .
6-(2,2,2-Trifluoroethoxy)nicotinic acid 6-trifluoroethoxy C₉H₈F₃NO₃ Electron-withdrawing CF₃ group; increased acidity and polarity .
6-(1H-Imidazol-1-yl)nicotinic acid 6-imidazolyl C₉H₇N₃O₂ Heterocyclic substituent; potential for hydrogen bonding .
6-Chloro-2-hydroxynicotinic acid 6-chloro, 2-hydroxy C₆H₄ClNO₃ Dual substituents; acidic hydroxyl group enhances solubility .

Key Insights :

  • Steric Effects : The (1-butylcyclobutyl)methoxy group introduces significant steric bulk compared to smaller substituents like methoxy or trifluoroethoxy. This may hinder interactions with enzymes or receptors that smaller analogs target .
  • Electronic Effects : Methoxy and trifluoroethoxy groups donate or withdraw electrons, respectively, altering the pyridine ring’s electron density. The cyclobutyl group’s electron-donating nature could influence reactivity at the carboxylic acid position .

Physicochemical Properties

Solubility and Lipophilicity
  • 6-((1-Butylcyclobutyl)methoxy)nicotinic acid : Predicted to have low aqueous solubility due to the hydrophobic cyclobutyl and butyl chains. LogP values are likely higher than those of 6-MNA (logP ~1.2) .
  • 6-Methoxynicotinic acid: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to its smaller substituent .
  • 6-Trifluoroethoxy analog : Enhanced solubility in organic solvents due to the CF₃ group’s polarity .
Acidity

The carboxylic acid group (pKa ~2.5) is common across nicotinic acid derivatives. Substituents like trifluoroethoxy may slightly lower pKa via electron withdrawal, while methoxy groups have minimal impact .

Antioxidant Activity

Nicotinic acid derivatives with electron-donating substituents (e.g., methoxy, hydroxyl) exhibit antioxidant properties via radical scavenging. For example:

  • 6-MNA : Moderate DPPH radical scavenging (IC₅₀ ~50 µM) .
  • Imidazolyl derivatives : Enhanced activity due to hydrogen-bonding interactions .
  • 6-((1-Butylcyclobutyl)methoxy)nicotinic acid : Steric hindrance may reduce antioxidant efficacy compared to smaller analogs, but increased lipophilicity could improve cell membrane penetration .
Metabolic Stability

Smaller substituents (e.g., methoxy) are prone to oxidative metabolism. The bulky (1-butylcyclobutyl)methoxy group may slow enzymatic degradation, enhancing bioavailability .

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